Cas no 51979-43-2 (Heptane, 1-bromo-2,6-dimethyl-)

Technical Introduction: Heptane, 1-bromo-2,6-dimethyl- 1-Bromo-2,6-dimethylheptane is a halogenated alkane with a branched-chain structure, featuring a bromine substituent at the 1-position and methyl groups at the 2- and 6-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity, driven by the bromine moiety, makes it suitable for nucleophilic substitution and coupling reactions. The steric influence of the dimethyl groups may offer selectivity in certain transformations. The compound is typically handled under inert conditions due to its sensitivity to light and moisture. Its well-defined structure ensures consistent performance in synthetic applications.
Heptane, 1-bromo-2,6-dimethyl- structure
51979-43-2 structure
Product Name:Heptane, 1-bromo-2,6-dimethyl-
CAS No:51979-43-2
MF:C9H19Br
MW:207.151162385941
CID:360948
PubChem ID:13191838
Update Time:2025-10-30

Heptane, 1-bromo-2,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Heptane, 1-bromo-2,6-dimethyl-
    • 1-bromo-2,6-dimethylheptane
    • CS-0274177
    • AKOS013999802
    • SCHEMBL996870
    • DTXSID30526086
    • EN300-676509
    • 51979-43-2
    • PELJZECKXOURIR-UHFFFAOYSA-N
    • Inchi: 1S/C9H19Br/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-7H2,1-3H3
    • InChI Key: PELJZECKXOURIR-UHFFFAOYSA-N
    • SMILES: BrCC(C)CCCC(C)C

Computed Properties

  • Exact Mass: 206.06707
  • Monoisotopic Mass: 206.06701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 69.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

Heptane, 1-bromo-2,6-dimethyl- Pricemore >>

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Additional information on Heptane, 1-bromo-2,6-dimethyl-

Comprehensive Guide to Heptane, 1-bromo-2,6-dimethyl- (CAS No. 51979-43-2): Properties, Applications, and Industry Insights

Heptane, 1-bromo-2,6-dimethyl- (CAS No. 51979-43-2) is a specialized organic compound belonging to the halogenated hydrocarbon family. With the molecular formula C9H19Br, this compound features a branched heptane backbone substituted with a bromine atom at the 1-position and methyl groups at the 2- and 6-positions. Its unique structure makes it valuable in synthetic chemistry, particularly in pharmaceutical intermediates and agrochemical formulations. Researchers frequently search for "1-bromo-2,6-dimethylheptane synthesis" or "CAS 51979-43-2 suppliers," reflecting its niche yet critical role in industrial applications.

The compound's physical and chemical properties are of significant interest. It typically appears as a colorless to pale yellow liquid with a characteristic odor, and its boiling point ranges between 180–190°C. Due to its lipophilic nature, it exhibits moderate solubility in organic solvents like ethanol and acetone but is insoluble in water. These traits make it suitable for use as a reaction solvent or alkylating agent in organic synthesis. Recent trends show growing searches for "green alternatives to halogenated solvents," prompting innovations in optimizing its environmental footprint.

In the pharmaceutical sector, Heptane, 1-bromo-2,6-dimethyl- serves as a key intermediate for constructing complex molecules. Its bromo-functional group enables nucleophilic substitution reactions, facilitating the introduction of alkyl chains into target compounds. This property aligns with the rising demand for "high-purity brominated compounds" in drug development, especially for APIs (Active Pharmaceutical Ingredients). Additionally, its stability under controlled conditions makes it a candidate for catalysis research, a topic gaining traction in academic forums.

From an industrial perspective, the compound's applications extend to material science and specialty chemicals. For instance, it is explored as a modifier in polymer production to enhance thermal resistance. Searches like "CAS 51979-43-2 technical specifications" or "safety data sheet for 1-bromo-2,6-dimethylheptane" highlight user concerns about handling and storage. Manufacturers emphasize closed-system processing and ventilation controls to ensure workplace safety, addressing regulatory compliance queries.

Environmental and regulatory considerations are increasingly shaping discussions around halogenated hydrocarbons. While Heptane, 1-bromo-2,6-dimethyl- is not classified as hazardous under standard guidelines, its biodegradability profile and eco-friendly disposal methods are under scrutiny. Innovations such as catalytic debromination and solvent recovery systems are being tested to align with circular economy principles. These advancements respond to popular queries like "sustainable halogenated compound alternatives" and "CAS 51979-43-2 environmental impact."

Market dynamics for CAS 51979-43-2 reflect regional demand variations. Asia-Pacific dominates production due to robust pharmaceutical manufacturing hubs, while North America focuses on R&D-driven applications. Pricing trends correlate with bromine availability, a factor often searched alongside "1-bromo-2,6-dimethylheptane price forecast." Suppliers now offer custom synthesis services and small-scale batches to cater to diverse client needs, from academic labs to industrial pilots.

In conclusion, Heptane, 1-bromo-2,6-dimethyl- (CAS No. 51979-43-2) bridges multiple scientific disciplines with its versatile reactivity and functional adaptability. As industries prioritize efficiency and sustainability, this compound's role in advanced chemical synthesis continues to evolve. Future research may explore its potential in energy storage materials or bio-based derivatives, answering emerging search queries like "innovative uses of brominated heptanes."

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